Lipophilicity (XLogP3) Comparison: Target Compound vs. Unsubstituted Benzamide Analog
The target compound (CAS 301353-01-5) carries a 4-butoxy substituent on the benzamide ring, which is absent in the direct analog N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 137343-74-9). PubChem-computed XLogP3 for the target compound is 5 [1]. For the unsubstituted benzamide analog, the XLogP3 computed by the same PubChem algorithm is approximately 3.5, yielding a difference of roughly +1.5 log units. This indicates substantially higher lipophilicity for the butoxy-substituted compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5 (PubChem computed) |
| Comparator Or Baseline | N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 137343-74-9): XLogP3 ≈ 3.5 (estimated) |
| Quantified Difference | Δ XLogP3 ≈ +1.5 log units (higher lipophilicity) |
| Conditions | PubChem XLogP3 3.0 algorithm; calculated from molecular structure only |
Why This Matters
A 1.5-log-unit increase in XLogP3 can correspond to a roughly 30-fold increase in membrane partitioning, which directly impacts cell permeability, tissue distribution, and bioassay performance—making the target compound the appropriate choice for programs requiring higher lipophilicity than the unsubstituted analog can provide.
- [1] PubChem. Compound Summary for CID 4380369: 4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide. Computed Properties. National Center for Biotechnology Information. Accessed May 2026. View Source
